molecular formula C7H3Cl2F3O B1410346 1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene CAS No. 1804884-30-7

1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene

Cat. No. B1410346
CAS RN: 1804884-30-7
M. Wt: 231 g/mol
InChI Key: DIGAMRXNZPOESB-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene (DCFMB) is an organofluorine compound that has a wide range of applications in both organic synthesis and scientific research. It is a versatile building block for the preparation of a variety of compounds, including pharmaceuticals and agrochemicals. DCFMB is a colorless liquid with a boiling point of 79.2°C, and is soluble in most organic solvents. It is a relatively stable compound with a low vapor pressure and low toxicity.

Scientific Research Applications

1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene is a useful reagent for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of fluorinated polymers, and as a starting material for the synthesis of other organofluorine compounds. In addition, 1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene is used in the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase, and in the synthesis of compounds that can be used to study the structure and function of proteins.

Mechanism of Action

1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene is a nucleophilic reagent, which means that it can react with other molecules by forming a covalent bond. This reaction is catalyzed by a base, such as sodium dichloroacetate. The reaction proceeds by the formation of a nucleophilic intermediate, which can then attack the electrophilic carbon atom of the target molecule, resulting in the formation of a covalent bond.
Biochemical and Physiological Effects
1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene is a relatively stable compound with a low vapor pressure and low toxicity. It has been shown to be non-toxic in animal studies and has no known adverse effects on humans. It has also been shown to have no mutagenic or carcinogenic effects.

Advantages and Limitations for Lab Experiments

1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene is a useful reagent for the synthesis of a variety of compounds. It is relatively stable and has a low vapor pressure, making it easy to handle and store. It is also non-toxic and has no known adverse effects on humans. However, it is not suitable for use in the synthesis of highly reactive compounds, due to its relatively low reactivity.

Future Directions

In the future, 1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene could be used in the synthesis of more complex compounds, such as pharmaceuticals, agrochemicals, and fluorinated polymers. It could also be used to study the structure and function of proteins and to develop new inhibitors of the enzyme acetylcholinesterase. Additionally, further research could be conducted to explore its potential applications in other areas, such as catalysis and materials science.

properties

IUPAC Name

1,4-dichloro-2-(difluoromethoxy)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-3-2-6(13-7(11)12)4(9)1-5(3)10/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGAMRXNZPOESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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